An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Bromomethyl)-5-nitroquinoline
An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Bromomethyl)-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 8-(bromomethyl)-5-nitroquinoline, a quinoline derivative with significant potential in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive bromomethyl group, making it a valuable building block for introducing the 5-nitroquinoline scaffold into larger molecular architectures. This document offers a scientifically grounded, step-by-step protocol for its synthesis, beginning with the nitration of 8-methylquinoline and culminating in the selective bromination of the methyl group. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the final product, including spectroscopic and physical property analysis. This guide is intended to empower researchers with the practical knowledge necessary for the successful preparation and validation of 8-(bromomethyl)-5-nitroquinoline in a laboratory setting.
Introduction: The Significance of Substituted Quinolines
The quinoline ring system is a privileged scaffold in drug discovery and materials science, with numerous derivatives exhibiting a wide array of biological activities and functional properties. The introduction of a nitro group, as seen in 5-nitroquinoline, can significantly modulate the electronic and steric properties of the molecule, often enhancing its bioactivity. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibacterial agent, and other nitroquinoline derivatives have been investigated for their anticancer and antiparasitic properties.[1][2][3][4] The further incorporation of a reactive handle, such as a bromomethyl group, transforms the molecule into a versatile intermediate for the synthesis of more complex target structures. 8-(Bromomethyl)-5-nitroquinoline, therefore, represents a key starting material for the development of novel therapeutic agents and functional materials.
Proposed Synthesis of 8-(Bromomethyl)-5-nitroquinoline
Due to the lack of a specifically published protocol for the synthesis of 8-(bromomethyl)-5-nitroquinoline, this guide proposes a robust two-step synthetic pathway. This route is based on well-established organic chemistry principles and analogous reactions reported for similar quinoline derivatives. The synthesis commences with the nitration of 8-methylquinoline to yield 8-methyl-5-nitroquinoline, followed by a selective radical bromination of the methyl group using N-bromosuccinimide (NBS).
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 8-(Bromomethyl)-5-nitroquinoline.
Step 1: Nitration of 8-Methylquinoline
The initial step involves the electrophilic nitration of 8-methylquinoline. The nitration of quinoline itself is known to produce a mixture of 5-nitro and 8-nitro isomers.[5] The directing effect of the methyl group at the 8-position is expected to favor nitration at the 5-position.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 8-methylquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 8-methylquinoline in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The precipitate, 8-methyl-5-nitroquinoline, is then collected by filtration, washed with cold water, and dried.[6]
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: Radical Bromination of 8-Methyl-5-nitroquinoline
The second step is the selective bromination of the methyl group at the 8-position. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination, which proceeds via a free radical mechanism.[7][8][9][10] A radical initiator, such as azobisisobutyronitrile (AIBN), is typically required.
Experimental Protocol:
-
Dissolve 8-methyl-5-nitroquinoline in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄), in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reflux the mixture with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 8-(bromomethyl)-5-nitroquinoline by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Characterization of 8-(Bromomethyl)-5-nitroquinoline
Thorough characterization is essential to confirm the identity and purity of the synthesized 8-(bromomethyl)-5-nitroquinoline. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₇BrN₂O₂[11] |
| Molecular Weight | 267.08 g/mol [11] |
| Appearance | Expected to be a solid |
| Melting Point | To be determined experimentally |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the bromomethyl protons. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.[12]
| Adduct | m/z (predicted) |
| [M+H]⁺ | 266.97638 |
| [M+Na]⁺ | 288.95832 |
(Data predicted by PubChem)[11]
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3100-3000 |
| C=C and C=N stretch (quinoline ring) | ~1600-1450[13][14] |
| Asymmetric NO₂ stretch | ~1550-1500 |
| Symmetric NO₂ stretch | ~1350-1300 |
| C-Br stretch | ~700-600 |
Applications and Future Perspectives
8-(Bromomethyl)-5-nitroquinoline is a valuable intermediate for the synthesis of a wide range of derivatives. The reactive bromomethyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This opens up avenues for the development of novel compounds with potential applications in:
-
Drug Development: As a scaffold for the synthesis of new anticancer, antibacterial, and antiparasitic agents.
-
Materials Science: For the creation of novel dyes, sensors, and functional polymers.
-
Ligand Design: In the development of new chelating agents for metal ions.
Conclusion
This technical guide has outlined a detailed, albeit proposed, synthetic route for 8-(bromomethyl)-5-nitroquinoline and a comprehensive strategy for its characterization. By providing a clear, step-by-step protocol and highlighting the key analytical techniques for product validation, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and characterization of this versatile building block will undoubtedly facilitate the discovery and development of new and innovative chemical entities.
References
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3286. [Link]
-
Brown, B. J., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Isaev, A. A., Lomovskii, O. I., Korolev, K. G., & Karimov, R. K. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027–1031. [Link]
-
Pérez-García, L. A., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(8), 1106. [Link]
-
Yıldırım, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Mary, Y. S., et al. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]
-
Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-Nitroquinoline. Chemistry of Heterocyclic Compounds. [Link]
-
Pérez-García, L. A., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PubMed. [Link]
-
PubChem. (n.d.). 5-Bromo-8-nitroquinoline. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
PubChem. (n.d.). 8-(bromomethyl)-5-nitroquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Research and Markets. (n.d.). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-5-nitroquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]
-
Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Meteoritics & Planetary Science, 37(S7), A16. [Link]
-
ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
-
Szafert, S., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3169. [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalkland.com [chemicalkland.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. suru-chem.com [suru-chem.com]
- 11. PubChemLite - 8-(bromomethyl)-5-nitroquinoline (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 14. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
